3-Benzyloxycarbonylamino-cyclohexanecarboxylic acid
Overview
Description
“3-Benzyloxycarbonylamino-cyclohexanecarboxylic acid” is a chemical compound that is related to cyclohexanecarboxylic acid . It has a molecular formula of C15H19NO4 . The compound is used in laboratory settings .
Synthesis Analysis
The synthesis of cyclohexanecarboxylic acid, a related compound, can be carried out in a few different ways. The most common method is through the oxidation of cyclohexanol or cyclohexanone in the presence of oxidizing agents such as chromium trioxide or potassium permanganate .
Chemical Reactions Analysis
Cyclohexanecarboxylic acid, a related compound, exhibits the reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride . It can also be oxidized to cyclohexene .
Scientific Research Applications
Enantioselective Synthesis : It's used in the enantioselective synthesis of intermediates for potent CCR2 antagonists, utilizing iodolactamization as a key step (Campbell et al., 2009).
Asymmetric Diels–Alder Cycloaddition : In a synthesis of enantiopure bridgehead-aminobicyclo[2.2.2]octane-2-carboxylic acid derivatives, it participates in asymmetric Diels–Alder reactions under microwave irradiation (Songis et al., 2007).
Photoinduced Carboxylation Reactions : This compound is involved in photoinduced carboxylation reactions of benzylic and aliphatic C-H bonds with CO2, leading to the production of phenylacetic acid derivatives and cyclohexanecarboxylic acid (Ishida et al., 2019).
Carbonylation of Alkanes with CO : It can also be used in the carbonylation of alkanes with carbon monoxide to yield cyclohexanecarboxylic acid, a process catalyzed by palladium catalysts (Fujiwara et al., 1989).
VLA-4 Antagonism : In medicinal chemistry, it's found in the development of VLA-4 antagonists, where modifications in the carboxylic acid moiety lead to compounds with significant inhibitory activity and favorable pharmacokinetic properties (Muro et al., 2009).
Organophosphorus Compounds Synthesis : It plays a role in the synthesis of alkyl hydrogen α-(benzyloxycarbonylamino)benzylphosphonates, a process involving substituted benzaldehydes and phosphorus(III) chloride (Yuan and Wang, 1990).
Improved Synthesis Approaches : Its derivatives are synthesized more efficiently and selectively, as seen in the improved synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid from 3-aminobenzoic acid (Badland et al., 2010).
Hydroamination of Allenes : It's involved in gold(I)-catalyzed hydroamination reactions of N-unsubstituted carbamates and a range of substituted allenes (Kinder et al., 2008).
Ring Hydrogenation in Catalysis : It's also found in studies involving the ring hydrogenation of benzoic acid to cyclohexanecarboxylic acid using charcoal-supported transition metal catalysts in supercritical CO2 (Wang and Zhao, 2007).
Synthesis of Polysubstituted 3-Pyrazolidinones : It's used in the field of 3-pyrazolidinone chemistry, particularly in the synthesis and transformations of polysubstituted derivatives (Grošelj and Svete, 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(18)12-7-4-8-13(9-12)16-15(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEORMGXUMWZCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952616-39-6 | |
Record name | (+/-)-cis-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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